molecular formula C22H12BrCl2NO3 B2440909 N-[5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-4-chlorobenzamide CAS No. 923147-23-3

N-[5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-4-chlorobenzamide

Cat. No. B2440909
CAS RN: 923147-23-3
M. Wt: 489.15
InChI Key: HRNPOESGYXVHTQ-UHFFFAOYSA-N
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Description

N-[5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-4-chlorobenzamide, also known as BRD-7389, is a chemical compound that has gained attention in the scientific community due to its potential use in various research applications.

Scientific Research Applications

Anticonvulsant Activity

N-[5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-4-chlorobenzamide and its derivatives have been explored for potential anticonvulsant activities. In a study, derivatives of this compound were synthesized and assessed against the maximal electroshock-induced seizures model in mice. Several compounds demonstrated significant anticonvulsant activity, indicating the potential of these compounds in preventing seizure spread at low doses. The research also involved pharmacophore mapping on standard drugs, suggesting that these compounds may exert their anticonvulsant activity via similar mechanisms to known drugs (Shakya et al., 2016).

Imaging Agent for Alzheimer’s Disease

A benzofuran derivative, similar in structure to N-[5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-4-chlorobenzamide, has been synthesized and evaluated as a potential imaging agent for Alzheimer's disease. The compound was designed for detecting B-amyloid plaques in the brain, characteristic of Alzheimer's disease. The study involved the synthesis, radioiodination, and biodistribution evaluation of the compound, showing promising results as a brain imaging agent, with quick clearance from most body organs and high uptake in the brain (Labib, 2013).

Potential Antilipidemic Agent

The compound 9-chloro-2,3-dihydro-5H-1,4-dioxepino[6,5-b]benzofuran has been identified as a novel antilipidemic agent structurally related to clofibrate, and thus, derivatives of N-[5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-4-chlorobenzamide might possess similar properties. The study involved the synthesis of the compound and evaluation of its antilipidemic activity, indicating its potential to reduce hypercholesterolemic and hypertriglyceridemic serum levels in animal models (Witiak et al., 1975).

properties

IUPAC Name

N-[5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-4-chlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H12BrCl2NO3/c23-14-5-10-18-17(11-14)19(26-22(28)13-3-8-16(25)9-4-13)21(29-18)20(27)12-1-6-15(24)7-2-12/h1-11H,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRNPOESGYXVHTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=C(C3=C(O2)C=CC(=C3)Br)NC(=O)C4=CC=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H12BrCl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-4-chlorobenzamide

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